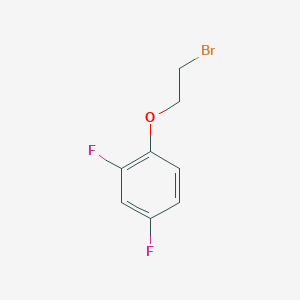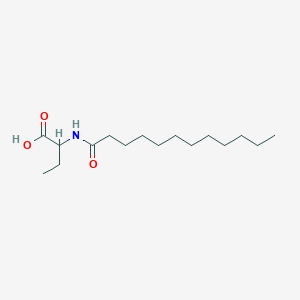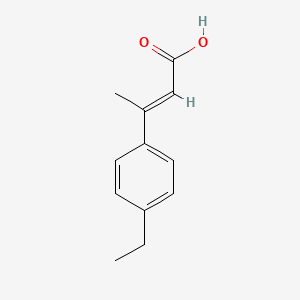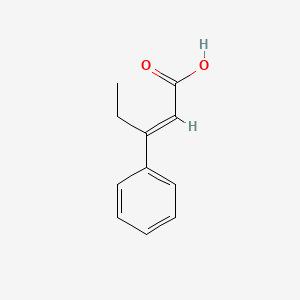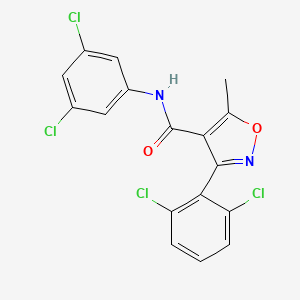
2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one
説明
Synthesis Analysis
The synthesis of related compounds often involves the use of dichloroacetophenone and various aromatic aldehydes in the presence of solvents like ethanol. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, 2-phenylpropane-1,3-diol was synthesized from ethyl-2-phenylacetate and ethyl formate using sodium methoxide and NaBH4, with alcohol as a solvent .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction analysis and FT-IR spectroscopy. For example, the structure of a β-allyl type phenylpropanoid was determined by single crystal X-ray diffraction , and the molecular structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and single crystal X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo bioreduction by bacterial ferredoxin or related electron transfer proteins, as seen in the case of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, which acts as a pro-drug . Additionally, the conjugate addition reaction of phenylmagnesium bromide derivatives with anhydroecgonine methyl ester was found to be enhanced in dichloromethane, leading to the formation of 2β-carbomethoxy-3β-phenyltropane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. The compound from Myristica fragrans was recrystallized in a monoclinic crystal system, with specific dimensions and space group . The vibrational wavenumbers, first hyperpolarizability, and infrared intensities of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one were computed using HF and DFT methods . The solvent effects on the conformer distribution of 2-methoxypropanal and chloroacetaldehyde were also studied, showing that solvent interactions can significantly alter the conformer stability .
科学的研究の応用
Synthesis and Chemical Reactions
Aldol Synthesis : 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one is involved in the synthesis of aromatic aldols such as tropic aldehyde and phenaldol. These aromatic aldols are obtained through reduction and hydrolysis processes and are key in various chemical syntheses (Dam, 2010).
Tautomerism and Conformational Studies : The compound's derivatives have been studied for their tautomerism and conformation in solution and solid states, providing valuable insights into the chemical behavior of similar structures (Cunningham, Lowe, & Threadgill, 1989).
Fluorescent Properties in Complex Formation : Derivatives of this compound are used in the preparation of europium complexes. These complexes exhibit significant fluorescent properties, useful in materials science and photophysics research (Wang et al., 2012).
Catalysis and Stereochemistry : The compound's derivatives are also employed in catalysis, like in asymmetric additions and hydrogenations, which are pivotal in creating enantioselective processes in organic synthesis (Sarvary, Wan, & Frejd, 2002; Toukoniitty et al., 2004).
Antibacterial Properties : Certain derivatives show antibacterial activity, particularly against anaerobic bacteria, indicating potential medicinal chemistry applications (Dickens et al., 1991).
Optical Activity and Purity Studies : Investigations into the optical activity and purity of related compounds enhance our understanding of stereochemistry and optical properties in organic compounds (Botteghi, Consiglio, & Pino, 1974).
Semisynthesis Techniques : The compound is used in semisynthesis methods, like microwave- and ultrasound-assisted techniques, for producing natural methoxylated propiophenones, demonstrating advances in synthetic methodologies (Joshi, Sharma, & Sinha, 2005).
Chiral Cooperativity in Ligand Design : Its derivatives are involved in studies on chiral cooperativity in ligand design, crucial for developing highly selective catalysts in synthetic chemistry (Buisman et al., 1997).
Investigations in Organic Reaction Mechanisms : Its use in organic reaction mechanisms, like in the study of alkyl radicals and carbon-carbon bond cleavage, contributes to a deeper understanding of organic reaction pathways (Bales et al., 2001; Baciocchi et al., 1996).
Applications in Synthesis of Complex Organic Molecules : The compound aids in the synthesis of complex organic structures like phenanthrenes, showcasing its versatility in organic synthesis (Matsumoto, Ilies, & Nakamura, 2011).
将来の方向性
特性
IUPAC Name |
2,2-dichloro-3,3-diethoxy-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c1-3-17-12(18-4-2)13(14,15)11(16)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQLIPGIODRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)C1=CC=CC=C1)(Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




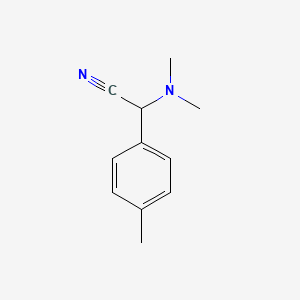
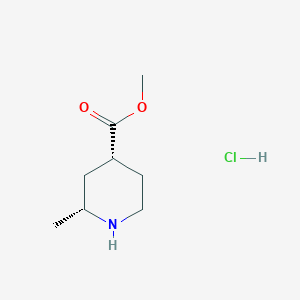
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)
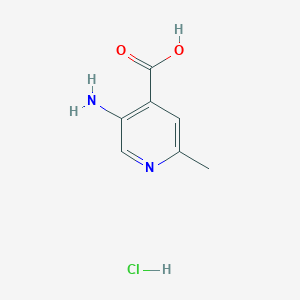
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
